

Gram-Scale Synthesis of (±)-Sparteine Sulfate: An Application Note and Protocol

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Compound of Interest		
Compound Name:	Sparteine Sulfate	
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Abstract

This document provides a detailed protocol for the gram-scale synthesis of (±)-**sparteine sulfate**, a valuable chiral ligand and synthetic building block. The presented methodology follows the recently developed pyridine dearomatization approach, offering a scalable and efficient route from inexpensive starting materials. This application note includes a comprehensive experimental protocol, tabulated quantitative data for each synthetic step, and a visual representation of the workflow to aid in laboratory implementation.

Introduction

Sparteine is a tetracyclic quinolizidine alkaloid that has found widespread application in asymmetric synthesis as a chiral ligand, particularly for organolithium reagents.[1][2] Despite its utility, the availability and cost of both enantiomers of sparteine have been subject to supply chain variability, prompting the development of efficient and scalable synthetic routes.[1][2][3] This protocol details a robust, seven-step gram-scale synthesis of racemic sparteine, which can be readily converted to its more stable sulfate salt. The synthesis commences with the commodity chemicals pyridine and glutaryl chloride, proceeding through a key dearomative cyclization to construct the functionalized quinolizidine core.

Overall Synthetic Scheme



The gram-scale synthesis of (±)-**sparteine sulfate** begins with the reaction of pyridine and glutaryl chloride, which, after a methanol quench, forms the key quinolizidine intermediate 9. A subsequent two-step reduction and protection sequence affords tosylate 18. N-alkylation with glutarimide yields 19, which then undergoes an intramolecular enolate addition to furnish the tetracyclic core 20. Finally, a global reduction with lithium aluminum hydride (LiAlH4) provides (±)-sparteine (1), which is then converted to its bis-hydrogen sulfate salt for improved stability and handling.

Quantitative Data Summary

The following table summarizes the key quantitative data for the gram-scale synthesis of (±)-sparteine sulfate.



Step	Intermedi ate/Produ ct	Starting Material	Molecular Weight (g/mol)	Grams (g)	Moles (mol)	Yield (%)
1	Methyl (1S,9aR)-1 -hydroxy-2- oxo- 1,2,3,4,6,7, 8,9a- octahydro- quinolizine- 1- carboxylate (9)	Pyridine	79.10	8.1	0.102	-
2	Methyl (1S,9aR)-1 - ((tosyloxy) methyl)-1,2 ,3,4,6,7,8,9 a- octahydroq uinolizine- 1- carboxylate (17)	Intermediat e 9	227.26	13.0	0.057	55 (over 2 steps)



3	(1S,9aR)-1 - ((tosyloxy) methyl)-1,2 ,3,4,6,7,8,9 a- octahydroq uinolizine- 1-methanol (18)	Intermediat e 17	355.45	14.8	0.042	73
4	2- ((((1S,9aR) -1- (hydroxym ethyl)octah ydrido-2H- quinolizin- 1- yl)methyl)a mino)penta nedioic acid (19)	Intermediat e 18	326.44	12.7	0.039	93
5	(6aR,11aS, 11bR)- dodecahyd ropyrido[2, 1- f]pyrido[1,2 -c]oxazine- 6,8-dione (20)	Intermediat e 19	248.31	5.4	0.022	56
6	(±)- Sparteine (1)	Intermediat e 20	234.40	2.9	0.012	56



7	(±)- Sparteine Sulfate (1·2H2SO4)	(±)- Sparteine (1)	430.53	1.6	0.0037	30	
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Experimental Protocols

Materials and General Methods: All reagents should be of commercial grade and used without further purification unless otherwise noted. Reactions should be carried out under an inert atmosphere of nitrogen or argon in oven-dried glassware.

Step 1: Synthesis of Quinolizidine 9

This step involves the interrupted dearomative cascade cyclization between pyridine and glutaryl chloride.

Step 2: Two-Step Reduction to afford Intermediate 17

The crude material from the previous step is hydrogenated using catalytic palladium on carbon (Pd/C) to yield intermediate 17. This material is advanced to the next step as a mixture of diastereomers due to difficulties in purification at this stage.

Step 3: Chemoselective Reduction and Tosylation to Primary Tosylate 18

The ester of intermediate 17 is chemoselectively reduced with L-selectride, and the reaction is directly quenched with tosyl chloride to provide the primary tosylate 18.

Step 4: N-Alkylation with Glutarimide to yield Intermediate 19

An SN2 reaction between tosylate 18 and glutarimide results in the N-alkylation product 19.

Step 5: Intramolecular Enolate Addition to form Tetracycle 20

The formation of the C9 enolate of 19 and subsequent intramolecular addition to the glutarimide moiety constructs the carbocyclic scaffold of sparteine, yielding intermediate 20.

Step 6: Global Reduction to (±)-Sparteine (1)



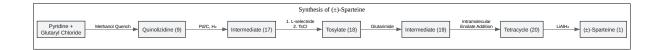
Intermediate 20 is reduced with lithium aluminum hydride (LiAlH₄) to afford (±)-sparteine (1) on a gram scale. The product can be purified by distillation.

Step 7: Formation of (±)-Sparteine Sulfate (1.2H2SO4)

The purified (\pm) -sparteine is recrystallized as the bis-hydrogen sulfate salt from ethanol to provide the final product, (\pm) -Sparteine Sulfate.

Visual Workflow

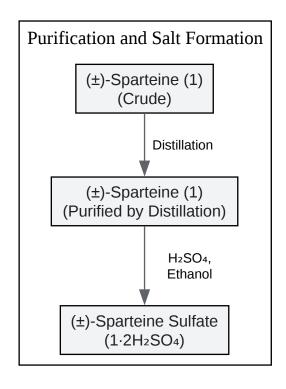
The following diagrams illustrate the logical flow of the synthesis and the key transformations.



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Caption: Synthetic workflow for (±)-Sparteine.





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